

Rhodamine 640 perchlorate CAS number and molecular formula

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Compound of Interest

Compound Name: Rhodamine 640 perchlorate

Cat. No.: B1606875

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An In-depth Technical Guide to Rhodamine 640 Perchlorate

This technical guide provides a comprehensive overview of **Rhodamine 640 perchlorate**, a fluorescent dye with significant applications in research and development. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support its practical application.

Chemical and Physical Properties

Rhodamine 640 perchlorate is a synthetic dye from the rhodamine family, recognized for its vibrant color and strong fluorescence.^[1] It is also known by synonyms such as Rhodamine 101 perchlorate. The perchlorate anion enhances its solubility and ionic strength in solutions.^[1] While stable under normal laboratory conditions, it can be sensitive to light.^[1]

Property	Value	Source
CAS Number	72102-91-1	[2] [3] [4]
Molecular Formula	C ₃₂ H ₃₁ ClN ₂ O ₇	[1] [5]
Alternate Molecular Formula	C ₃₂ H ₃₁ N ₂ O ₃ ·ClO ₄	[2] [3] [6]
Molecular Weight	591.06 g/mol	[1]
Appearance	Amber to dark green powder or crystals	[5]
Molar Absorptivity	10.50 x 10 ⁴ L mol ⁻¹ cm ⁻¹ (at 567nm in Methanol)	[3]

Applications

Rhodamine 640 perchlorate's utility spans various scientific fields due to its excellent photophysical properties.

Laser Technology

It is highly valued as a gain medium in dye lasers, facilitating the generation of tunable laser beams in the orange-red portion of the spectrum.[\[5\]](#) This characteristic is crucial for applications in spectroscopy and photochemistry.[\[5\]](#)

Biological Imaging and Staining

In biological research, it serves as a fluorescent marker for staining and visualizing cellular structures.[\[1\]](#)[\[5\]](#) Its bright and stable fluorescence is advantageous for techniques like fluorescence microscopy and flow cytometry.[\[5\]](#)

Photodynamic Therapy Research

Recent studies have explored its potential as a photosensitizer in photodynamic therapy (PDT). Preliminary research on rhabdomyosarcoma cancer cells indicates that **Rhodamine 640 perchlorate** shows promise for the selective destruction of cancer cells when activated by light, with minimal dark toxicity.[\[7\]](#) The optimal light absorption for this application is in the yellow-red range (around 630 nm), which allows for good tissue penetration.[\[7\]](#)

Experimental Protocols

Use as a Laser Dye

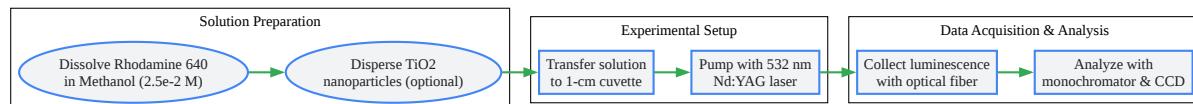
An experimental setup for investigating the laser action of **Rhodamine 640 perchlorate** in a scattering medium involves a frequency-doubled Nd:YAG laser as the pump source.

Materials:

- **Rhodamine 640 perchlorate**
- Methanol (spectroscopic grade)
- Titanium dioxide (TiO_2) nanoparticles (for scattering medium)
- Nd:YAG laser (532 nm, 3-ns pulse duration)
- 1-cm cuvette
- Monochromator coupled to a liquid-cooled CCD camera
- Optical fiber

Protocol:

- Prepare a stock solution of **Rhodamine 640 perchlorate** in methanol at a concentration of 2.5×10^{-2} M.
- If creating a scattering medium, disperse TiO_2 nanoparticles into the dye solution.
- Transfer the solution to a 1-cm cuvette.
- Direct the 532 nm pump laser beam onto the cuvette.
- Collect the luminescence from the front face of the cuvette using an optical fiber.
- Analyze the emitted light with a monochromator and CCD camera to measure the spectral and temporal characteristics of the laser action.[3][8]



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Workflow for Laser Dye Experiment.

Generalized Protocol for Fluorescent Staining of Cells

This protocol provides a general workflow for staining cells with rhodamine-based dyes, which can be adapted for **Rhodamine 640 perchlorate**.

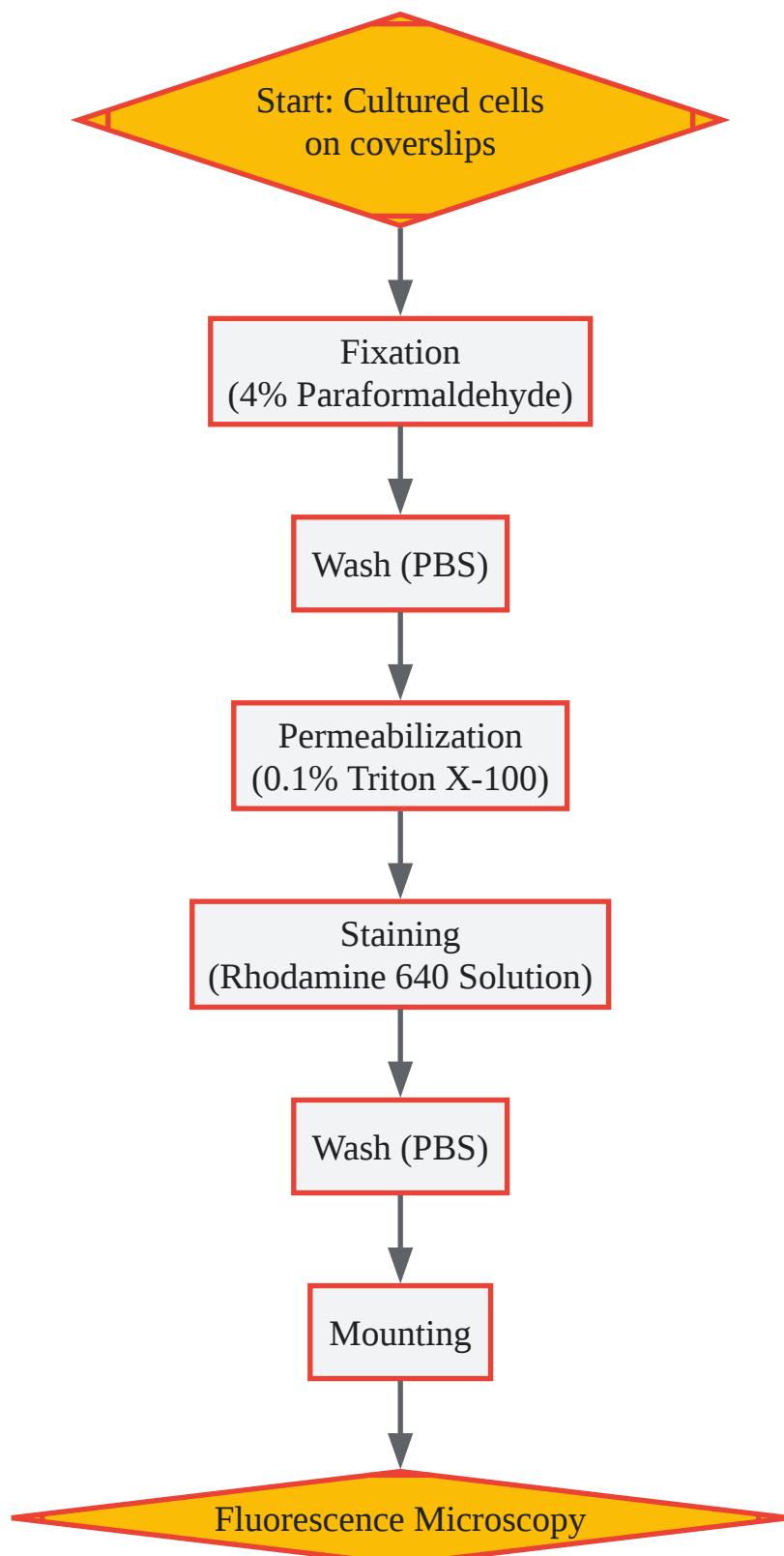
Materials:

- **Rhodamine 640 perchlorate** stock solution (e.g., in DMSO)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium
- Microscope slides and coverslips
- Cultured cells

Protocol:

- Cell Preparation: Grow cells on coverslips to the desired confluency.
- Fixation: Wash the cells with PBS, then add 4% paraformaldehyde to fix the cells for 10-15 minutes at room temperature.

- Washing: Wash the fixed cells three times with PBS.
- Permeabilization (for intracellular targets): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes to permeabilize the cell membranes.
- Staining: Dilute the **Rhodamine 640 perchlorate** stock solution to the desired working concentration in PBS. Incubate the cells with the staining solution for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.
- Washing: Wash the stained cells three times with PBS to remove unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for rhodamine dyes.

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Generalized Cell Staining Workflow.

In Vitro Cytotoxicity Assay for PDT Research

This protocol outlines a preliminary study of the photodynamic effects of **Rhodamine 640 perchlorate** on a cancer cell line.[\[7\]](#)

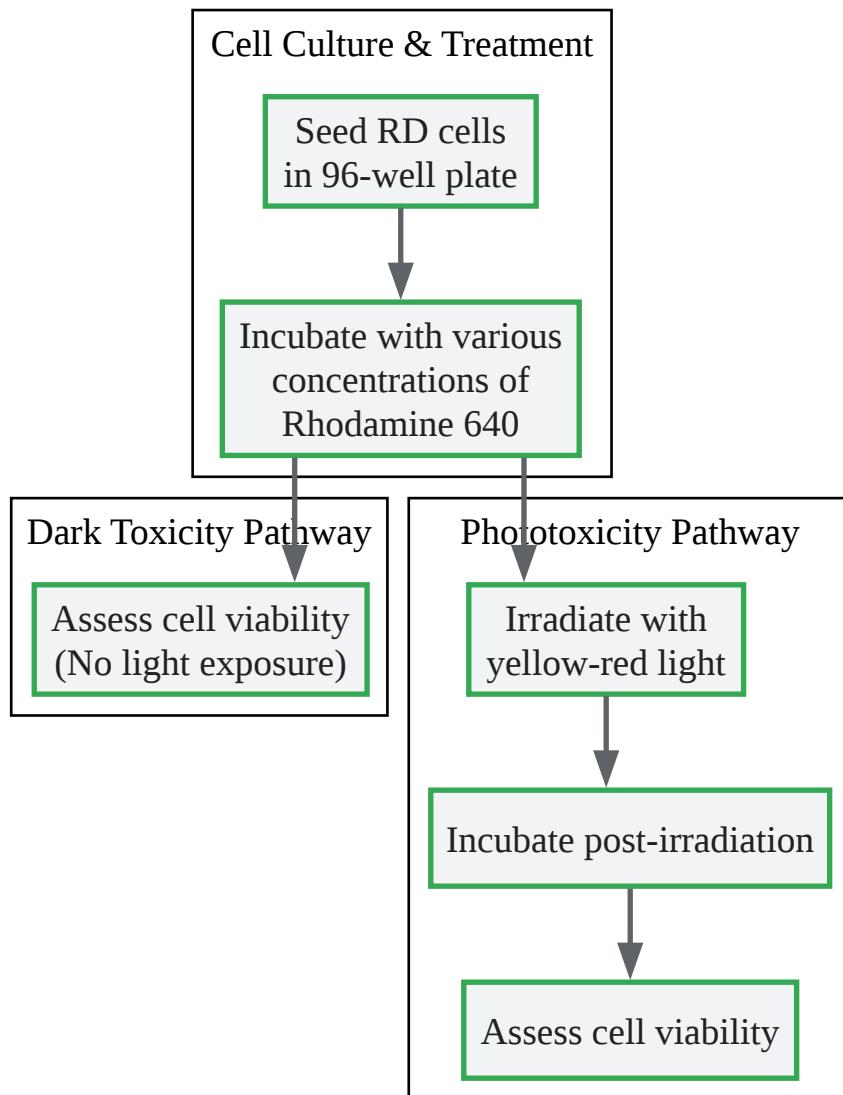
Materials:

- **Rhodamine 640 perchlorate**
- Rhabdomyosarcoma (RD) cancer cell line
- Cell culture medium and supplements
- 96-well plates
- UV-Visible spectrophotometer
- Light source for irradiation (e.g., yellow-red light)
- Cell viability assay kit (e.g., MTT)

Protocol:

- Cell Seeding: Seed RD cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Dye Incubation: Prepare various concentrations of **Rhodamine 640 perchlorate** in the cell culture medium. Replace the existing medium with the dye-containing medium and incubate. A control group should receive a medium without the dye.
- Dark Cytotoxicity Assessment: After the incubation period, measure the viability of a set of cells that were not exposed to light to assess the dark toxicity of the dye.
- Light Irradiation: Expose the remaining cells to a light source with a wavelength in the absorption range of the dye (e.g., 630 nm).
- Post-Irradiation Incubation: After irradiation, return the cells to the incubator for a period (e.g., 24 hours) to allow for the phototoxic effects to manifest.

- Viability Measurement: Assess the cell viability in all groups (control, dark toxicity, and phototoxicity) using a standard cell viability assay.



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Workflow for In Vitro Cytotoxicity Assay.

Safety and Handling

Rhodamine 640 perchlorate is classified as an irritant, causing skin and serious eye irritation. [2][9] It may also cause respiratory irritation.[2] As a perchlorate salt, it is an oxidizer and may intensify fire.[9]

Precautionary Measures:

- Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[\[2\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[\[9\]](#)
- Storage: Store in a well-ventilated place and keep the container tightly closed.[\[2\]](#) Store away from combustible materials.[\[9\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant.[\[2\]](#)

Conclusion

Rhodamine 640 perchlorate is a versatile and powerful fluorescent dye with established and emerging applications in science and technology. Its strong fluorescence, photostability, and specific spectral properties make it an invaluable tool in laser physics, advanced microscopy, and as a potential agent in photodynamic therapy. Adherence to proper experimental protocols and safety guidelines is essential for its effective and safe utilization in a research setting.

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